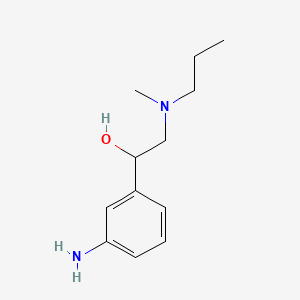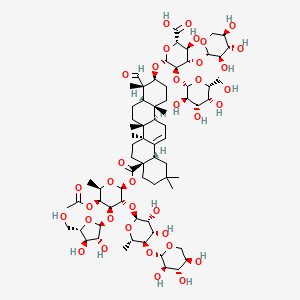
1-(2-Phenylethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 2-phenylethyl group. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis. The phenylethyl group adds further complexity and potential for diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with an epoxide under basic conditions to form the aziridine ring. Another method includes the cyclization of 2-phenylethylamine with a halogenated compound in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes the use of oxide catalysts and high temperatures to effect the dehydration and cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of acyclic amine derivatives.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to form secondary amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Acyclic Amines: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Aziridines: Formed through substitution reactions
Applications De Recherche Scientifique
1-(2-Phenylethyl)aziridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)aziridine involves the high ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can form aziridinium ions in the presence of electrophiles, which then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- N-(1-Phenylethyl)aziridine-2-carboxylate
- N-(1-Phenylethyl)aziridine-2-carbaldehyde
- N-(1-Phenylethyl)aziridine-2-methanol
Comparison: 1-(2-Phenylethyl)aziridine is unique due to its simple structure and high reactivity, making it a versatile intermediate in organic synthesis. Compared to its similar compounds, it lacks additional functional groups, which can make it more straightforward to use in certain reactions .
Propriétés
Numéro CAS |
3164-46-3 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2 |
Clé InChI |
QSHMWSLFNQLCNI-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)






